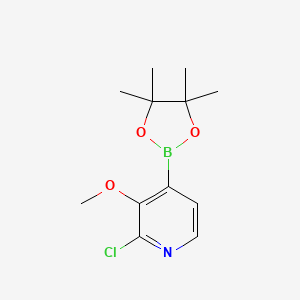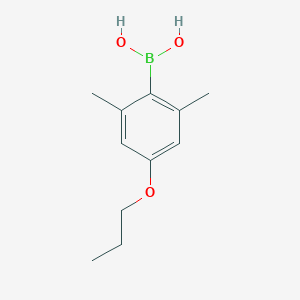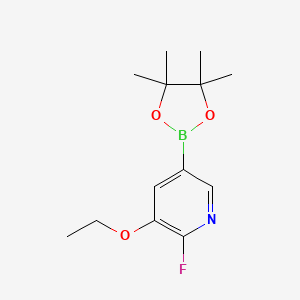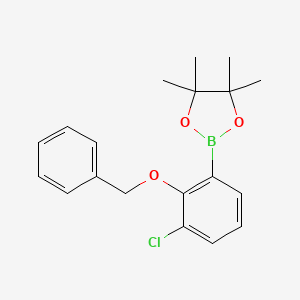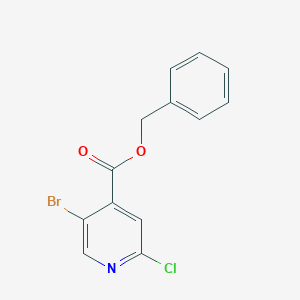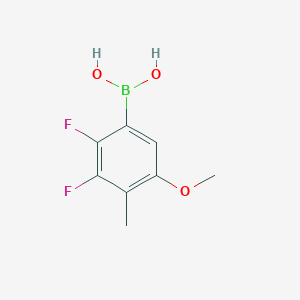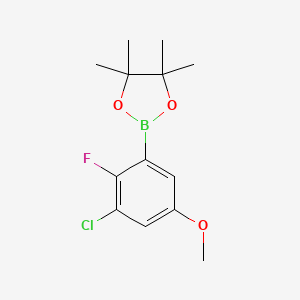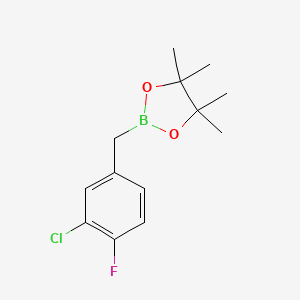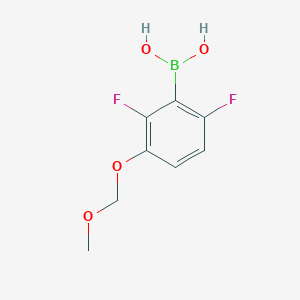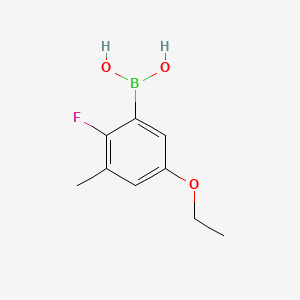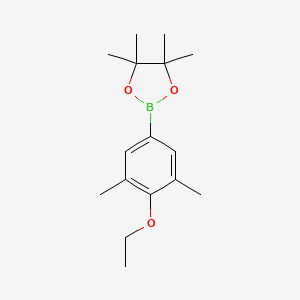
(2,4,6-Trifluoro-3-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trifluoro-3-formylphenyl)boronic acid is a fluorinated boronic acid derivative with the molecular formula C7H4BF3O2. This compound is characterized by the presence of three fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of (2,4,6-Trifluoro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4,6-Trifluoro-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF
Major Products:
Oxidation: (2,4,6-Trifluoro-3-carboxyphenyl)boronic acid.
Reduction: (2,4,6-Trifluoro-3-hydroxymethylphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner
Applications De Recherche Scientifique
(2,4,6-Trifluoro-3-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2,4,6-Trifluoro-3-formylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
- (2,4-Difluoro-3-formylphenyl)boronic acid
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2-Fluorophenyl)boronic acid
Comparison: (2,4,6-Trifluoro-3-formylphenyl)boronic acid is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and stability compared to other boronic acids with fewer or no fluorine substituents. The trifluoromethyl group increases the compound’s acidity and electrophilicity, making it a more potent reagent in various chemical reactions .
Propriétés
IUPAC Name |
(2,4,6-trifluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXMDPTFYJVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
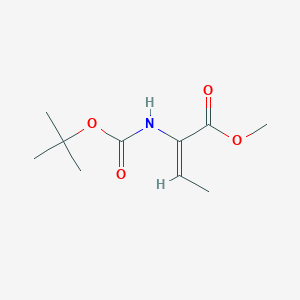
![(3Z)-3-[(hydroxyamino)methylidene]quinolin-2-one](/img/structure/B8208839.png)
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B8208840.png)
